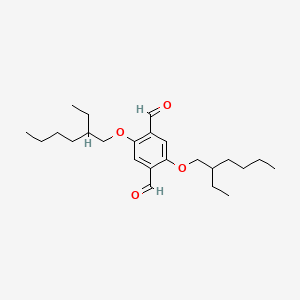
2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde is an organic compound with the molecular formula C24H38O4. It is a derivative of terephthalaldehyde, where the hydrogen atoms on the benzene ring are substituted with 2-ethylhexyl groups. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde typically involves a multi-step process:
Esterification: The initial step involves the esterification of terephthalic acid with 2-ethylhexanol to form the corresponding diester.
Reduction: The diester is then reduced to the corresponding diol using a reducing agent such as lithium aluminum hydride.
Oxidation: The final step involves the oxidation of the diol to form this compound using an oxidizing agent like pyridinium chlorochromate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2,5-Bis((2-ethylhexyl)oxy)terephthalic acid.
Reduction: 2,5-Bis((2-ethylhexyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of high-performance polymers and resins.
Fluorescent Dyes: The compound can be used to synthesize fluorescent dyes for biological imaging.
Light-Emitting Materials: It is a precursor for the synthesis of light-emitting polymers used in optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The ethylhexyl groups enhance the compound’s solubility in organic solvents, facilitating its use in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde: Similar structure but with longer alkyl chains.
2,5-Bis((2-ethoxyethoxy)ethoxy)terephthalaldehyde: Contains ethoxyethoxy groups instead of ethylhexyl groups.
2,5-Bis((2-octyloxy)terephthalaldehyde: Similar structure with octyloxy groups.
Uniqueness
2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde is unique due to its specific alkyl substitution pattern, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific solubility characteristics and reactivity profiles.
Propriétés
Formule moléculaire |
C24H38O4 |
|---|---|
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
2,5-bis(2-ethylhexoxy)terephthalaldehyde |
InChI |
InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23-13-22(16-26)24(14-21(23)15-25)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |
Clé InChI |
NSFHSBIMIJDXPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=CC(=C(C=C1C=O)OCC(CC)CCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



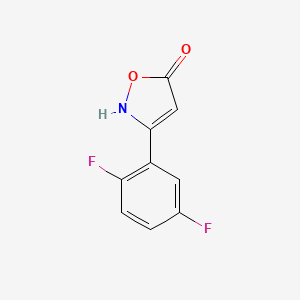

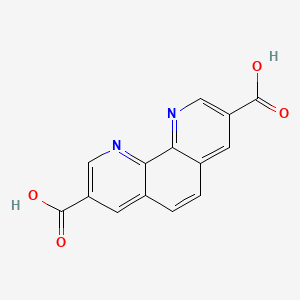
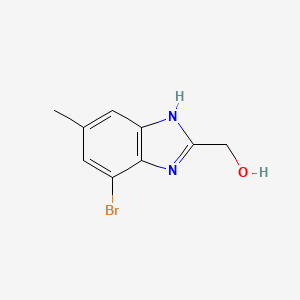
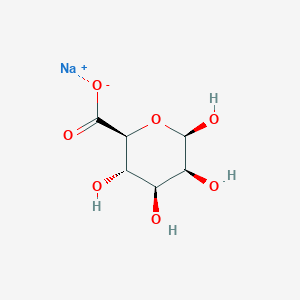

![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)


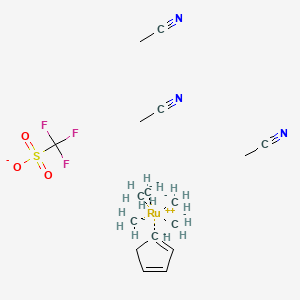

![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)

